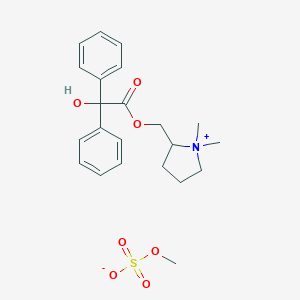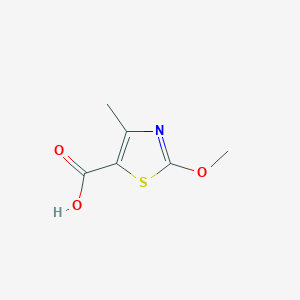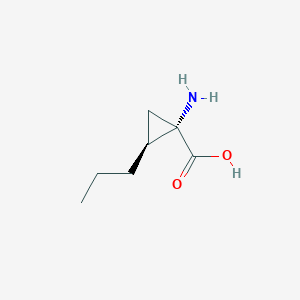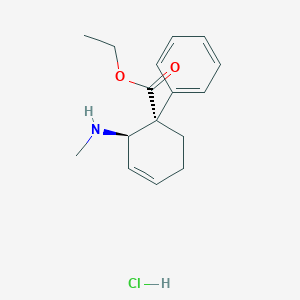
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)-, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in the 1960s and has since become one of the most widely used herbicides in the world. Dicamba is a highly effective herbicide that works by disrupting the growth of plants, but it can also be harmful to non-target plants and animals.
Mecanismo De Acción
Dicamba works by disrupting the growth of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth and eventually kills the plant. Dicamba is highly selective for broadleaf plants and does not affect grasses.
Efectos Bioquímicos Y Fisiológicos
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as in the levels of various plant hormones. Dicamba can also affect the photosynthetic process and alter the composition of plant cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. It is also relatively easy to apply and has a low toxicity to humans and animals. However, dicamba can be harmful to non-target plants and animals, and its use is regulated in many countries.
Direcciones Futuras
There are several areas of research that are currently being pursued with regards to dicamba. These include:
1. Development of new dicamba formulations that are less volatile and less likely to drift.
2. Study of the long-term effects of dicamba on soil health and ecosystem functioning.
3. Investigation of the potential use of dicamba in cancer treatment.
4. Development of dicamba-resistant crops using genetic engineering.
5. Study of the effects of dicamba on beneficial insects and other non-target organisms.
Conclusion
Dicamba is a highly effective herbicide that has been widely used in agriculture for decades. However, its use is controversial due to its potential harmful effects on non-target plants and animals. Further research is needed to fully understand the ecological and health impacts of dicamba, and to develop new, safer alternatives for weed control.
Métodos De Síntesis
Dicamba is synthesized by reacting 3,4-dichlorophenol with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid (2,4-D), which is then reacted with thionyl chloride to form 1,3-dichloro-2-(3,4-dichlorophenoxy)-benzene.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been studied for its potential use in cancer treatment and as a tool for genetic engineering.
Propiedades
Número CAS |
130892-66-9 |
|---|---|
Nombre del producto |
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)- |
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H |
Clave InChI |
IZZULMOBRTYHMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)Cl)Cl)Cl |
Otros números CAS |
130892-66-9 |
Sinónimos |
2,6-Dichlorophenyl 3,4-dichlorophenyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















